MFCD18314052
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Overview
Description
Preparation Methods
The synthesis of MFCD18314052 typically involves the use of carbon dots derived from dimethylbiguanide. The preparation process includes the following steps:
Chemical Reactions Analysis
MFCD18314052 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the carbon dots are replaced with other chemical groups.
Scientific Research Applications
MFCD18314052 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a photoluminescent probe in various chemical analyses.
Biology: In biological research, this compound is used for imaging and tracking cellular processes.
Medicine: The compound has shown promise in the treatment of colorectal cancer.
Industry: In industrial applications, this compound is used in the development of advanced materials with enhanced photoluminescent properties.
Mechanism of Action
The mechanism of action of MFCD18314052 involves its interaction with copper ions. The compound’s biguanide functional groups chelate copper ions, leading to the generation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately resulting in apoptosis of cancer cells . Additionally, the compound’s photoluminescent properties allow it to be used as a probe for detecting copper ions in biological samples .
Comparison with Similar Compounds
MFCD18314052 is unique due to its strong photoluminescent properties and its ability to chelate copper ions. Similar compounds include:
Carbon Quantum Dots: Like this compound, carbon quantum dots exhibit strong photoluminescence.
Graphene Quantum Dots: These compounds also have photoluminescent properties but differ in their structural and chemical characteristics.
Properties
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)12-6-8(2-3-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFGILZDGBFELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684553 |
Source
|
Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-81-8 |
Source
|
Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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